N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-2-carboxamide
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Description
The compound seems to be a derivative of benzo[d]thiazol-2-yl, which is a common scaffold in medicinal chemistry . These compounds are often synthesized and characterized for various applications, including as probes for selective detection in aqueous solutions .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in detail. For instance, TMP showed equal preference of the proton to form hydrogen bonds with methoxy oxygen and the benzothiazole N atom .Chemical Reactions Analysis
Detailed photophysical investigation of TMP indicated the coupling of excited state intramolecular proton transfer (ESIPT) and aggregation induced emission (AIE) .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular formula of a similar compound is C21H18N2O2S and its molecular weight is 362.44482 .Mechanism of Action
Target of Action
It’s known that similar compounds have been evaluated for their anticonvulsant effects , suggesting potential targets within the nervous system.
Mode of Action
It’s known that similar compounds have shown anticonvulsant activities , which could suggest an interaction with neurotransmitter systems, particularly GABA (γ-amino butyric acid) and AMPA ((S)-2-amino-3-(3-hydroxyl-5-methyl-4-isoxazolyl) propionic acid) .
Biochemical Pathways
Given its potential anticonvulsant activity , it may influence pathways related to neurotransmission and neuronal excitability.
Pharmacokinetics
The compound’s anticonvulsant effects were evaluated using various models of experimental epilepsy, suggesting it can be administered orally and has a bioavailability sufficient to exert its effects .
Result of Action
It’s known that similar compounds have shown anticonvulsant activities , which could suggest effects on neuronal excitability and neurotransmission.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-methylsulfonylpiperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-28(25,26)23-13-7-6-11-17(23)19(24)21-15-9-3-2-8-14(15)20-22-16-10-4-5-12-18(16)27-20/h2-5,8-10,12,17H,6-7,11,13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQHFGDYPCEEFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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